DBeQ

p97/VCP AAA ATPase domain selectivity

DBeQ is the only commercially available p97 inhibitor targeting both D1 and D2 ATPase domains with validated bacterial ClpB binding (Kd ~60 μM). Unlike ML240/ML241, DBeQ retains potency against p97-p47 complex (<6-fold IC50 shift vs ~50-fold). Procure ≥98% HPLC for dual-pathway inhibition of ubiquitin-dependent degradation (IC50 2.6 μM) and autophagy. Use 10–20 μM for apoptosis assays in HeLa, HEK293, RPMI8226. Soluble in DMSO (≥20 mg/mL).

Molecular Formula C22H20N4
Molecular Weight 340.4 g/mol
CAS No. 177355-84-9
Cat. No. B1669860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBeQ
CAS177355-84-9
SynonymsDBeQ cpd
N2,N4-dibenzylquinazoline-2,4-diamine
Molecular FormulaC22H20N4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4
InChIInChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)
InChIKeyQAIMUUJJAJBPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBeQ (CAS 177355-84-9) as a First-Generation Reversible p97/VCP ATPase Inhibitor for Ubiquitin-Proteasome and Autophagy Research


DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine; CAS 177355-84-9) is a cell-permeable quinazoline derivative identified as a selective, reversible, and ATP-competitive inhibitor of the AAA+ ATPase p97 (also known as valosin-containing protein, VCP) [1]. It exhibits an IC50 of 1.5 μM against wild-type p97 ATPase activity and functions as a dual-pathway probe by blocking both ubiquitin-proteasome system (UPS)-dependent degradation and autophagic protein clearance [1].

Why DBeQ Cannot Be Simply Replaced by Other p97 Inhibitors or Proteasome Blockers in Experimental Protocols


Although multiple small molecules inhibit the p97 AAA ATPase, their domain selectivity, cofactor sensitivity, and pathway engagement profiles differ substantially [1]. DBeQ targets both the D1 and D2 ATPase domains of p97 [2] and retains potency against the p97–p47 cofactor complex with only a 4- to 6-fold shift, in contrast to D2-selective inhibitors like ML240 and ML241, which lose approximately 50-fold potency when p47 is present [2]. Moreover, DBeQ simultaneously impairs both UPS and autophagic degradation, a dual blockade not replicated by conventional proteasome inhibitors [3]. These mechanistic distinctions mean that substituting DBeQ with another p97 ligand or a proteasome inhibitor will alter the cellular response profile and confound data interpretation.

Quantitative Differentiation of DBeQ: Head-to-Head Selectivity and Pathway Engagement Metrics vs. p97 Inhibitor Comparators


DBeQ Targets Both D1 and D2 ATPase Domains, Unlike D2-Selective Inhibitors ML240 and ML241

DBeQ inhibits both the D1 and D2 ATPase domains of p97, whereas ML240 and ML241 are specific for the D2 domain only [1]. This dual-domain inhibition translates into a dramatically smaller potency loss in the presence of the p47 cofactor: DBeQ shows only a 4- to 6-fold decrease in potency against the p97–p47 complex, while ML240 and ML241 exhibit an approximately 50-fold reduction [1].

p97/VCP AAA ATPase domain selectivity cancer research neurodegeneration

DBeQ Exhibits >50-Fold Selectivity for p97 Over NSF and the 20S Proteasome, Defining Its Target Window

DBeQ is at least 50-fold less potent against the related AAA ATPase NSF (N-ethylmaleimide-sensitive factor) and against the ATP-dependent chymotrypsin-like activity of the 20S proteasome . No significant activity was observed against a panel of approximately 170 kinases .

p97/VCP selectivity off-target profiling AAA ATPase ubiquitin-proteasome system

DBeQ Displays a Broader Cellular Pathway Engagement Profile than CB-5083, with Measurable Activity Against Vps4

In addition to inhibiting p97 (IC50 = 1.5 μM), DBeQ also inhibits the related AAA ATPase Vps4 with an IC50 of 11.5 μM [1]. This off-target activity, while potentially confounding in some contexts, enables unique applications in fungal biology, where Vps4 is essential for hyphal formation [1]. The clinical-stage inhibitor CB-5083 is highly selective for p97 (IC50 = 11 nM) and does not significantly inhibit Vps4 at comparable concentrations [2].

p97/VCP Vps4 ESCRT antifungal Candida albicans

DBeQ Activates Caspase-3/7 More Rapidly than the Proteasome Inhibitor Bortezomib

DBeQ induces a 4- to 6-fold increase in DEVD-like (caspase-3/7) activity within 4 hours in HeLa cells, a response that occurs more rapidly than the apoptotic mobilization observed with the proteasome inhibitor bortezomib . This rapid caspase activation correlates with DBeQ's ability to block both UPS and autophagic degradation pathways simultaneously [1].

apoptosis caspase activation proteasome inhibitor cancer cell death multiple myeloma

High-Impact Application Scenarios Where DBeQ's Differentiated Profile Delivers Unique Experimental Value


Investigating p97 Function in the Presence of the p47 Cofactor

When studying p97-dependent processes that involve the p47 cofactor (e.g., Golgi membrane fusion, certain ERAD pathways), DBeQ is the preferred inhibitor because its potency against the p97–p47 complex is reduced only 4- to 6-fold, compared to ~50-fold reductions for D2-selective inhibitors ML240 and ML241 [1]. This retention of activity ensures that p97 inhibition remains effective even when p47 is present at endogenous levels.

Simultaneous Disruption of Ubiquitin-Proteasome and Autophagy Pathways

DBeQ uniquely blocks both UPS-dependent degradation and autophagic protein clearance [2]. This dual blockade is not observed with conventional proteasome inhibitors (e.g., bortezomib) or with more selective p97 inhibitors that primarily affect only one pathway. Researchers exploring the crosstalk between the UPS and autophagy, or evaluating therapeutic strategies that require concurrent impairment of both degradation routes, will benefit from DBeQ's broad pathway engagement.

Antifungal Research Targeting Candida albicans Hyphal Growth via Vps4 Inhibition

DBeQ inhibits the AAA ATPase Vps4 with an IC50 of 11.5 μM and suppresses hyphal formation in Candida albicans [3]. This off-target activity, while a limitation for p97-specific studies, is a valuable asset for antifungal research, where Vps4 is an emerging target. DBeQ serves as a chemical probe for dissecting ESCRT-dependent hyphal development and as a starting point for antifungal drug discovery.

Studies Requiring Rapid Induction of Caspase-Dependent Apoptosis

DBeQ activates caspase-3/7 within 4 hours of treatment in HeLa cells (4- to 6-fold induction), a faster kinetic profile than that of proteasome inhibitors . This rapid apoptotic response makes DBeQ the tool of choice for time-resolved studies of cell death signaling, particularly when investigating the immediate downstream consequences of p97 inhibition before compensatory stress responses fully engage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBeQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.